4,4'-Methylenebis(N-(1-methylpropylidene)cyclohexylamine)
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Overview
Description
4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) is an organic compound with the molecular formula C21H38N2. It is known for its applications in various fields, including polymer chemistry and materials science. The compound features two cyclohexylamine groups connected by a methylene bridge, with each amine group further substituted by a 1-methylpropylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) typically involves the condensation of cyclohexylamine with formaldehyde and 1-methylpropylidene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Condensation Reaction: Cyclohexylamine reacts with formaldehyde to form a methylene-bridged intermediate.
Substitution Reaction: The intermediate undergoes substitution with 1-methylpropylidene to yield the final product.
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maximize yield and purity. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted cyclohexylamine derivatives.
Scientific Research Applications
4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) has several applications in scientific research:
Polymer Chemistry: Used as a monomer or crosslinking agent in the synthesis of polymers and resins.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) involves its interaction with molecular targets through its amine and imine groups. These functional groups can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions. The pathways involved include:
Hydrogen Bonding: Interaction with hydrogen bond donors or acceptors.
Coordination Chemistry: Binding to metal ions in catalytic or structural roles.
Redox Reactions: Participation in electron transfer processes.
Comparison with Similar Compounds
4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) can be compared with other similar compounds, such as:
4,4’-Methylenebis(cyclohexylamine): Lacks the 1-methylpropylidene substitution, resulting in different reactivity and applications.
4,4’-Methylenebis(N,N-dimethylaniline): Features dimethylamino groups instead of cyclohexylamine, leading to distinct chemical properties and uses.
The uniqueness of 4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) lies in its specific substitution pattern, which imparts unique reactivity and functionality, making it valuable in various applications.
Biological Activity
4,4'-Methylenebis(N-(1-methylpropylidene)cyclohexylamine), commonly referred to as MBM-Cyclohexylamine, is a synthetic compound with potential applications in medicinal chemistry. Its structure features two cyclohexylamine moieties linked by a methylene bridge, which may influence its biological activity. This article reviews the biological activities associated with MBM-Cyclohexylamine, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of MBM-Cyclohexylamine can be represented as follows:
This compound's unique structure contributes to its reactivity and interaction with biological systems. The presence of the methylene bridge and cyclohexyl groups may enhance its lipophilicity, potentially affecting its absorption and distribution in biological tissues.
Antimicrobial Properties
Recent studies have indicated that MBM-Cyclohexylamine exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that MBM-Cyclohexylamine could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
MBM-Cyclohexylamine has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity suggests a potential therapeutic role in treating inflammatory diseases.
The mechanisms underlying the biological activities of MBM-Cyclohexylamine are still being elucidated. However, preliminary research indicates that it may interact with various molecular targets:
- Inhibition of Enzymatic Activity : MBM-Cyclohexylamine may inhibit certain enzymes involved in inflammatory pathways, thus reducing inflammation.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis and death.
Study 1: Antimicrobial Efficacy
In a controlled laboratory study, MBM-Cyclohexylamine was tested against clinical isolates of bacteria obtained from infected patients. The results showed that the compound significantly reduced bacterial counts in vitro and demonstrated synergistic effects when combined with conventional antibiotics.
Study 2: Anti-inflammatory Response
A study conducted on murine models of arthritis revealed that administration of MBM-Cyclohexylamine resulted in decreased joint swelling and reduced levels of inflammatory markers in serum. Histological analysis confirmed reduced infiltration of inflammatory cells in joint tissues.
Properties
CAS No. |
85169-40-0 |
---|---|
Molecular Formula |
C21H38N2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N-[4-[[4-(butan-2-ylideneamino)cyclohexyl]methyl]cyclohexyl]butan-2-imine |
InChI |
InChI=1S/C21H38N2/c1-5-16(3)22-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)23-17(4)6-2/h18-21H,5-15H2,1-4H3 |
InChI Key |
VKGOBCPEJSQYAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC1CCC(CC1)CC2CCC(CC2)N=C(C)CC)C |
Origin of Product |
United States |
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